molecular formula C27H34O13 B029264 Fraxiresinol 1-O-glucoside CAS No. 89199-94-0

Fraxiresinol 1-O-glucoside

Cat. No.: B029264
CAS No.: 89199-94-0
M. Wt: 566.5 g/mol
InChI Key: YPAOREQYVAAYMG-FRKCGNQASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fraxiresinol 1-O-glucoside is a natural product found in Olea europaea, Stauntonia hexaphylla, and other organisms with data available.

Scientific Research Applications

  • Isolation and Structural Analysis :

    • Fraxiresinol 1-O-glucoside was isolated from Stauntonia hexaphylla, along with other bisepoxylignan glycosides. Detailed spectroscopic analysis and chemical evidence were used for structural establishment (Wang Huai-bin et al., 1993).
    • It was also identified among several secoiridoid glucosides and lignans isolated from Fraxinus oxycarba, with complete NMR spectral assignments confirmed through various techniques (M. Hosny, 1998).
    • In a study on Fraxinus mandshurica var. japonica and F. japonica, fraxiresinol, among other lignans, was isolated from the bark, with structures elucidated based on spectroscopic and chemical analysis (H. Tsukamoto et al., 1984).
  • Pharmacological Activities :

    • A study on the roots of Valeriana prionophylla revealed new diepoxylignan glycosides, including fraxiresinol-4'-O-beta-D-glucopyranoside. Their antioxidative properties and vasorelaxant activities were evaluated, showing significant antioxidant and vasorelaxant activities (A. Piccinelli et al., 2004).
    • In the roots of Fraxinus rhynchophylla, fraxiresinol-1-O-β-D-glucopyranoside was identified among other compounds, with some exhibiting moderate inhibition of PTP1B and activity against B- and T-cell proliferation (K. Xiao et al., 2008).
  • Miscellaneous Findings :

    • Fraxiresinol-1-O-β-D-glucopyranoside was also discovered in other plant species like Ilex pubescens and Osmanthus fragrans var. aurantiacus, indicating its diverse occurrence in nature (W. Ying, 2009); (Do-Gyeong Lee et al., 2011).

Safety and Hazards

The safety data sheet for Fraxiresinol 1-O-glucoside advises to wash thoroughly after handling, remove contaminated clothing and wash before reuse, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[[(3R,3aS,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-6-(4-hydroxy-3-methoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34O13/c1-34-16-6-12(4-5-15(16)29)24-14-10-37-25(13-7-17(35-2)20(30)18(8-13)36-3)27(14,11-38-24)40-26-23(33)22(32)21(31)19(9-28)39-26/h4-8,14,19,21-26,28-33H,9-11H2,1-3H3/t14-,19-,21-,22+,23-,24-,25-,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAOREQYVAAYMG-FRKCGNQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3(COC(C3CO2)C4=CC(=C(C=C4)O)OC)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@]3(CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fraxiresinol 1-O-glucoside
Reactant of Route 2
Fraxiresinol 1-O-glucoside
Reactant of Route 3
Fraxiresinol 1-O-glucoside
Reactant of Route 4
Fraxiresinol 1-O-glucoside
Reactant of Route 5
Fraxiresinol 1-O-glucoside
Reactant of Route 6
Fraxiresinol 1-O-glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.